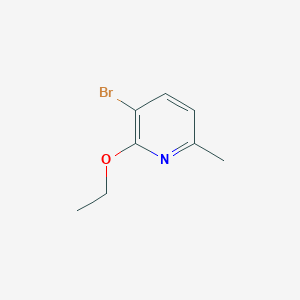

3-Bromo-2-ethoxy-6-methylpyridine

Description

Significance of Halogenated and Alkoxy-Substituted Pyridine (B92270) Scaffolds in Advanced Chemical Research

Halogenated and alkoxy-substituted pyridines are particularly significant building blocks in modern chemical research. The presence of a halogen atom, such as bromine, introduces a reactive handle for a variety of cross-coupling reactions, including the Suzuki, and other palladium-catalyzed transformations. mdpi.com This reactivity allows for the construction of complex molecular architectures.

Alkoxy groups, on the other hand, modulate the electronic properties of the pyridine ring and can influence intermolecular interactions. researchgate.net The combination of both halogen and alkoxy substituents on a pyridine scaffold, as seen in 3-Bromo-2-ethoxy-6-methylpyridine, creates a multifunctional molecule with distinct regions of reactivity. This unique combination makes such compounds valuable intermediates in the synthesis of targeted molecules with specific biological or material properties.

The strategic placement of these functional groups is crucial. For instance, the electron-donating nature of an alkoxy group can direct the regioselectivity of subsequent chemical modifications. The interplay between the electron-withdrawing inductive effect of the halogen and the electron-donating mesomeric effect of the alkoxy group can lead to nuanced reactivity patterns, offering chemists precise control over synthetic outcomes.

Academic Context and Research Trajectories for this compound

Research involving this compound often focuses on its utility as a building block in medicinal chemistry for the development of novel therapeutic agents. The substituted pyridine core is a common motif in many biologically active compounds. Additionally, its application in materials science is an area of growing interest, where it can be used to synthesize novel organic materials with tailored electronic and photophysical properties.

The synthesis of this compound itself presents interesting chemical challenges, with various methods being explored to achieve high regioselectivity and yield. The study of its chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, continues to be an active area of investigation, expanding the synthetic toolbox available to organic chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| CAS Number | 717843-50-0 |

This data is compiled from publicly available chemical databases. nih.govchemsrc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

717843-50-0 |

|---|---|

Molecular Formula |

C8H10BrNO |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-6-methylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3H2,1-2H3 |

InChI Key |

GGKRLDWLBSDKEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 2 Ethoxy 6 Methylpyridine

Retrosynthetic Analysis of 3-Bromo-2-ethoxy-6-methylpyridine

A retrosynthetic analysis of this compound reveals several plausible synthetic routes originating from simpler, more readily available pyridine (B92270) precursors. The two key disconnections are the C3-Br bond and the C2-O(Et) bond.

Disconnection of the C-O Bond: The ethoxy group can be disconnected via a nucleophilic aromatic substitution (SNAr) pathway. This suggests a precursor such as 2,3-dibromo-6-methylpyridine or 3-bromo-2-chloro-6-methylpyridine , which would react with sodium ethoxide. This approach places the halogenation steps prior to the introduction of the alkoxy group.

Disconnection of the C-Br Bond: Alternatively, the C3-Br bond can be disconnected. This points to a precursor like 2-ethoxy-6-methylpyridine (B175199) . The challenge then becomes the regioselective bromination at the C3 position. This route requires the ethoxy group to be introduced first, which then influences the subsequent bromination step.

A third, more convergent strategy involves starting with a precursor like 2-hydroxy-6-methylpyridine (6-methylpyridin-2-one) . This starting material could undergo sequential halogenation and etherification reactions to yield the final product. Each of these pathways presents distinct challenges and advantages concerning regioselectivity and reaction conditions.

Approaches for Regioselective Bromination of Pyridine Derivatives

Achieving regioselective bromination is critical in the synthesis of this compound, particularly when starting from a precursor that is already substituted. The electronic nature of the pyridine ring and the influence of existing substituents dictate the outcome of the halogenation reaction.

Electrophilic Bromination Strategies and Mechanistic Considerations

Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of electron-donating groups (EDGs), such as an ethoxy or methyl group, can activate the ring sufficiently for electrophilic bromination to occur.

The ethoxy group at the C2 position is a powerful activating ortho-, para-director. In the case of 2-ethoxy-6-methylpyridine, the C3 and C5 positions are activated. The reaction mechanism involves the attack of an electrophilic bromine species (e.g., from Br₂ or N-bromosuccinimide, NBS) on the electron-rich pyridine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores aromaticity and yields the brominated product.

Regioselectivity is influenced by both electronic and steric factors. While the ethoxy group activates both the C3 and C5 positions, the steric hindrance from the adjacent methyl group at C6 may slightly disfavor substitution at the C5 position, potentially leading to a preference for bromination at C3. The choice of brominating agent and solvent can significantly impact this selectivity. thieme-connect.com For instance, using NBS in solvents like acetonitrile can provide high regioselectivity for the monobromination of activated pyridines. thieme-connect.com

Table 1: Comparison of Brominating Agents for Activated Pyridines

| Brominating Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| **Bromine (Br₂) ** | Acetic acid or polar protic solvents | Cost-effective | Can lead to polybromination; requires careful control of stoichiometry |

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator or acid catalyst | Milder conditions, higher regioselectivity, easier handling | Byproduct (succinimide) needs to be removed |

| Tetrabromocyclohexa-2,5-dienone | Inert solvent | Selective for certain activated pyridines | Less commonly used, specific applications |

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. chem-station.com This method relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA), facilitating deprotonation at an adjacent ortho position. chem-station.comorganic-chemistry.org

An alkoxy group, such as the ethoxy group in 2-ethoxy-6-methylpyridine, can function as a moderate DMG. organic-chemistry.org The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the ethoxy group. This proximity effect dramatically increases the kinetic acidity of the C3 proton, leading to selective deprotonation at this site to form a 3-lithiated pyridine intermediate. Subsequent quenching of this organolithium species with an electrophilic bromine source, such as molecular bromine (Br₂), hexachloroethane (C₂Cl₆), or 1,2-dibromoethane, installs the bromine atom precisely at the C3 position. uwindsor.ca

One of the main challenges in the metalation of pyridines is the potential for competitive nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu The use of sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) can often mitigate this side reaction. uwindsor.ca

Introduction of the Ethoxy Moiety via Nucleophilic Substitution Reactions

The introduction of the ethoxy group typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where an ethoxide nucleophile displaces a leaving group (usually a halide) on the pyridine ring. The efficiency and regioselectivity of this reaction are governed by the position of the leaving group and the presence of other substituents.

Alkoxylation Reactions with Phenol and Alcohol Precursors

The most common method for installing an ethoxy group on a pyridine ring is a variation of the Williamson ether synthesis. wikipedia.org In this reaction, a halopyridine precursor, such as 3-bromo-2-chloropyridine, is treated with sodium ethoxide. The ethoxide is typically generated in situ by reacting sodium metal or sodium hydride with anhydrous ethanol, which often serves as both the reagent and the solvent. jk-sci.com

The SNAr mechanism involves two key steps:

Nucleophilic Attack: The strongly nucleophilic ethoxide ion attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com

Leaving Group Departure: Aromatization is restored by the expulsion of the leaving group (e.g., chloride or bromide).

This reaction is most efficient when the leaving group is at the C2 or C4 position, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

Table 2: Reactivity of Halogens in SNAr on Pyridines

| Leaving Group | Relative Reactivity | Notes |

|---|---|---|

| Fluoride (F⁻) | Highest | The C-F bond is highly polarized, making the carbon highly electrophilic. Fluoride is a poor leaving group, but the initial nucleophilic attack is the rate-determining step. |

| Chloride (Cl⁻) | Intermediate | Commonly used due to the good balance of reactivity and availability of precursors. |

| Bromide (Br⁻) | Lower | Less reactive than chloride in many SNAr reactions on pyridines. |

| Iodide (I⁻) | Lowest | Although an excellent leaving group, the C-I bond is less polarized, making the initial attack slower. |

Regiochemical Control in 2-Alkoxypyridine Formation

Achieving regioselective formation of the 2-ethoxy derivative is crucial. When using a dihalogenated precursor like 2,3-dibromo-6-methylpyridine, the substitution occurs preferentially at the C2 position. This selectivity is a direct consequence of the SNAr mechanism. The attack of the ethoxide nucleophile at C2 allows for the formation of a more stable Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogen. Attack at C3 would result in a less stable intermediate, as the negative charge cannot be delocalized onto the nitrogen.

Therefore, the reaction of 2,3-dibromo-6-methylpyridine with one equivalent of sodium ethoxide is expected to selectively yield this compound. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent potential side reactions, including elimination or substitution of the second bromine atom at higher temperatures. Microwave heating has been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se

Methyl Group Functionalization and Derivatization on the Pyridine Ring

The methyl group at the 6-position of the pyridine ring is a key handle for further molecular elaboration. Its benzylic protons exhibit increased acidity, facilitating deprotonation and subsequent reaction with various electrophiles. This approach allows for the introduction of diverse functional groups, expanding the chemical space accessible from the this compound scaffold.

Benzylic C–H functionalization is a powerful strategy for elaborating complex aromatic molecules from simpler alkyl-substituted precursors. rsc.org While methods involving radical or cationic intermediates are common, deprotonation offers a complementary route via a benzylic carbanion. rsc.orgrsc.org The nitrogen atom within the pyridine ring can influence the bond dissociation energy of the adjacent C-H bonds, potentially complicating selectivity. nih.gov However, with appropriate reagents, selective functionalization can be achieved. For example, a strong base can deprotonate the methyl group to form a nucleophilic species that can react with a range of electrophiles.

This strategy enables the conversion of the methyl group into a variety of other functionalities, as illustrated in the following table.

Table 1: Potential Derivatizations of the 6-Methyl Group

| Reagent Class | Specific Electrophile | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | Iodomethane (CH₃I) | Ethyl (-CH₂CH₃) |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxyethyl (-CH(OH)C₆H₅) |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silylmethyl (-CH₂Si(CH₃)₃) |

Total Synthesis Strategies for this compound

Convergent Synthesis: This approach involves the independent synthesis of several key fragments of the target molecule, which are then combined in the final stages. youtube.comwikipedia.org This method is generally more efficient for complex structures because it allows for parallel workstreams and maximizes the preservation of yield, as the number of steps in the longest linear sequence is reduced. differencebetween.compediaa.com For this compound, a convergent strategy could involve the synthesis of a fragment containing the ethoxy and methyl groups and another containing the bromo-functionality, followed by a final coupling reaction to assemble the pyridine ring. wikipedia.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste and reaction time. This empirical process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry. For pyridine synthesis, which can sometimes be limited by harsh conditions or poor functional group compatibility, optimization is key. researchgate.netresearchgate.net

For instance, in multicomponent reactions for synthesizing substituted pyridines, various catalysts and conditions can be screened. Optimization studies might reveal that specific catalysts, solvents, and oxidants provide superior yields. acs.org The table below shows a hypothetical optimization for a key pyridine-forming cyclization step.

Table 2: Hypothetical Optimization of a Pyridine Synthesis Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Catalyst A (5) | Toluene | 80 | 45 |

| 2 | Catalyst A (5) | Dioxane | 80 | 55 |

| 3 | Catalyst A (5) | Dioxane | 100 | 70 |

| 4 | Catalyst B (5) | Dioxane | 100 | 65 |

| 5 | Catalyst A (10) | Dioxane | 100 | 85 |

Catalytic Synthesis Approaches

Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecular architectures efficiently and selectively. The synthesis of substituted pyridines has greatly benefited from the development of metal-catalyzed reactions, which can facilitate bond formations that are difficult to achieve through traditional methods. acsgcipr.orgacsgcipr.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds in the synthesis of highly substituted pyridines. nih.gov These reactions allow for the modular and convergent assembly of the pyridine core from various precursors. organic-chemistry.orgnih.gov

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming C-C bonds. wikipedia.orgresearchgate.net It is noted for its high functional group tolerance and its ability to couple sp², and sp³ carbon centers. wikipedia.orgorgsyn.org This reaction could be employed to introduce substituents onto a pre-formed pyridine ring or to construct the ring itself. For example, a 2-pyridylzinc reagent can be coupled with various aryl or heteroaryl halides. orgsyn.orgorganic-chemistry.org

Other significant transition metal-catalyzed reactions applicable to pyridine synthesis include:

Suzuki Coupling: Couples an organoboron compound with an organic halide.

Stille Coupling: Utilizes an organotin compound as the nucleophilic partner.

Heck Coupling: Forms a C-C bond between an alkene and an aryl halide.

These methods provide a versatile toolkit for assembling the this compound structure, either by building the ring from smaller, functionalized fragments or by adding substituents to a pyridine precursor. The choice of a specific coupling reaction often depends on the availability of starting materials and the desired functional group tolerance. orgsyn.org

Table 3: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Typical Catalyst |

|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Organic Halide (R'-X) | Palladium (Pd) or Nickel (Ni) |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Organic Halide (R'-X) | Palladium (Pd) |

| Stille Coupling | Organotin (R-SnR₃) | Organic Halide (R'-X) | Palladium (Pd) |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Aldehyde, Ammonia | N/A | Often acid or base-catalyzed |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | N/A | Thermal |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Ethoxy 6 Methylpyridine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are invaluable for identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 3-Bromo-2-ethoxy-6-methylpyridine is expected to exhibit a series of absorption bands corresponding to the various vibrational modes of its functional groups. The key expected vibrations include:

Aromatic C-H Stretching: The pyridine (B92270) ring contains aromatic C-H bonds, which are expected to show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups will display characteristic C-H stretching vibrations. The -CH₃ group typically shows symmetric and asymmetric stretches around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. The -CH₂- group of the ethoxy substituent will also contribute to this region.

C=C and C=N Stretching: The pyridine ring's C=C and C=N double bonds will produce a set of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These bands are often complex due to resonance within the aromatic system.

C-O Stretching: The C-O bond of the ethoxy group is expected to give rise to a strong absorption band, typically in the range of 1200-1260 cm⁻¹ for aryl ethers.

C-Br Stretching: The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H Stretching |

| 2850-2970 | Medium to Strong | Aliphatic C-H Stretching (-CH₃, -CH₂) |

| 1400-1600 | Medium to Strong | Aromatic Ring (C=C and C=N) Stretching |

| 1200-1260 | Strong | Aryl C-O Stretching |

| 500-600 | Medium to Weak | C-Br Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds such as C=C and C-C often produce more intense Raman bands. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the pyridine ring and the C-Br bond.

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "breathing" vibration of the pyridine ring is typically a strong and sharp band in the Raman spectrum.

C-Br Stretching: The C-Br stretching vibration, which may be weak in the IR spectrum, often gives a more readily identifiable signal in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1000 | Strong | Pyridine Ring Breathing Mode |

| 1400-1600 | Medium to Strong | Aromatic Ring (C=C and C=N) Stretching |

| 500-600 | Medium | C-Br Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the number of different types of atoms, their connectivity, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound would provide a wealth of information about the arrangement of protons in the molecule. Based on the structure, we can predict the following signals:

Ethoxy Group Protons: The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be downfield due to the deshielding effect of the adjacent oxygen atom, likely appearing around 4.0-4.5 ppm. The triplet will be upfield, around 1.3-1.5 ppm. The coupling constant (J-value) between these two signals would be approximately 7 Hz.

Methyl Group Protons: The methyl group attached to the pyridine ring at position 6 is expected to appear as a singlet in the range of 2.4-2.6 ppm.

Pyridine Ring Protons: The pyridine ring has two protons at positions 4 and 5. These protons will appear as doublets due to coupling with each other. The proton at position 5 is expected to be more shielded than the proton at position 4.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-4 |

| ~6.8 | d | 1H | H-5 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.5 | s | 3H | -CH₃ (ring) |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, we can predict the chemical shifts for the eight distinct carbon atoms based on the electronic effects of the substituents.

Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region of the spectrum (typically 110-160 ppm). The carbon atom attached to the bromine (C-3) will be significantly shielded, while the carbon attached to the ethoxy group (C-2) will be deshielded. The carbon bearing the methyl group (C-6) will also be downfield.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be deshielded by the oxygen and will appear around 60-70 ppm. The methyl carbon (-CH₃) will be more shielded, appearing around 14-16 ppm.

Methyl Group Carbon: The carbon of the methyl group attached to the ring will resonate in the aliphatic region, typically around 18-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~115 | C-5 |

| ~108 | C-3 |

| ~65 | -OCH₂CH₃ |

| ~22 | -CH₃ (ring) |

| ~15 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the H-4 and H-5 protons on the pyridine ring and the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton at ~7.5 ppm would show a cross-peak with the carbon at ~140 ppm, confirming their direct bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In this case, a NOESY spectrum could show a correlation between the ethoxy methylene protons and the H-4 proton, confirming the substitution pattern on the pyridine ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy is a important technique used to investigate the electronic structure of molecules. For a compound like this compound, this analysis would reveal information about the conjugation within the pyridine ring and the electronic transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A UV-Vis spectrum for this compound would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring forms the core chromophore, and the substituents—a bromine atom, an ethoxy group, and a methyl group—would influence the position and intensity of these absorption maxima (λmax). The electron-donating ethoxy group and the electron-withdrawing bromine atom, along with the methyl group, would modulate the energy of the molecular orbitals involved in these transitions.

A hypothetical data table for the UV-Vis spectroscopic analysis is presented below. The specific values are illustrative and would need to be determined experimentally.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | Value | Value | π → π |

| Hexane | Value | Value | n → π |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-resolution mass spectrometry is an essential tool for the unambiguous confirmation of the elemental composition and molecular weight of a compound. For this compound (C8H10BrNO), HRMS would provide a highly accurate mass measurement, allowing for the determination of its exact molecular formula.

The expected monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS analysis would aim to match this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Below is a table summarizing the expected HRMS data.

| Parameter | Value |

| Molecular Formula | C8H10BrNO |

| Calculated Monoisotopic Mass | Calculated Value |

| Observed Mass (m/z) | Experimental Value |

| Mass Error (ppm) | Calculated from experimental data |

| Ionization Mode | Electrospray Ionization (ESI) or other suitable methods |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of a single crystal of this compound would offer definitive insights into its three-dimensional molecular structure and the arrangement of molecules in the solid state.

Single Crystal X-ray Diffraction Data Collection and Refinement

Obtaining a suitable single crystal is the first critical step. Once a crystal is grown, it would be subjected to X-ray diffraction analysis. The collected data would be processed and the structure solved and refined to yield a detailed crystallographic model. Key parameters from this process are summarized in the table below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions (Å, °) | a = value, b = value, c = value, α = 90, β = value, γ = 90 |

| Volume (Å3) | Calculated value |

| Z (molecules per unit cell) | Value |

| Calculated Density (g/cm3) | Calculated value |

| R-factor (%) | Value |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The refined crystal structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This data would confirm the connectivity of the atoms and reveal details about the molecular geometry, such as the planarity of the pyridine ring and the conformation of the ethoxy group.

A table of selected bond lengths and angles would be generated from the crystallographic information file (CIF).

| Bond/Angle | Value (Å or °) |

| C-Br | Value |

| C-O (ethoxy) | Value |

| N-C (pyridine) | Value |

| C-N-C (pyridine) | Value |

| C-C-Br | Value |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Ethoxy 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic structure and geometry of molecules. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 3-Bromo-2-ethoxy-6-methylpyridine, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, the method minimizes the electronic energy of the molecule to predict its ground-state geometry. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the chemical properties of the molecule, is also elucidated through DFT. This includes the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals. These calculations are fundamental for understanding the molecule's reactivity and interaction with other chemical species. General studies on substituted pyridines have demonstrated that substituents significantly influence the charge density on the nitrogen atom and the geometrical parameters of the pyridine (B92270) ring. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP), approximates the exchange-correlation energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For substituted pyridines, basis sets like 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly employed. ias.ac.inijcce.ac.ir The 6-31G(d,p) basis set is a split-valence Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for non-spherical electron density distribution. The 6-311++G(d,p) basis set is more flexible, with triple-split valence representation and the addition of diffuse functions (++) on both heavy and hydrogen atoms, which are crucial for describing weakly bound electrons and non-covalent interactions. ijcce.ac.ir The selection of a basis set involves a trade-off between computational cost and accuracy, and validation is often achieved by comparing calculated properties with experimental data where available, or by ensuring consistency across different levels of theory.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals, calculated using DFT, are critical indicators of a molecule's reactivity. For this compound, the HOMO energy indicates its ability to donate electrons in a reaction, while the LUMO energy reflects its capacity to accept electrons. In related substituted pyridine systems, HOMO-LUMO energy calculations have been performed using the DFT/B3LYP/6-311G+(d,p) level of theory. ias.ac.in

Table 1: Representative Frontier Molecular Orbital Energies This table presents illustrative data based on typical values for similarly substituted pyridine derivatives.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. For related heterocyclic systems, energy gaps have been found to be crucial in assessing reactivity. ijcce.ac.ir

The calculated HOMO-LUMO gap for this compound provides insights into its potential as a reactant in various chemical transformations.

Table 2: Representative Energy Gap Analysis This table presents illustrative data based on typical values for similarly substituted pyridine derivatives.

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This analysis is particularly useful for understanding electron delocalization, hyperconjugative interactions, and charge transfer within the molecule.

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory This table presents illustrative data on significant stabilization energies (E(2)) from hyperconjugative interactions, based on typical values for similarly substituted pyridine derivatives.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.4 |

| LP (1) N1 | π* (C5-C6) | 21.8 |

| LP (2) O7 | σ* (C2-N1) | 5.2 |

| π (C5-C6) | π* (C2-C3) | 18.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The molecular electrostatic potential (MEP) map is a crucial theoretical tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, MEP analysis reveals distinct regions of positive and negative electrostatic potential.

The nitrogen atom in the pyridine ring and the oxygen atom of the ethoxy group are characterized by negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethoxy groups, as well as the region around the bromine atom, exhibit positive potential, marking them as likely sites for nucleophilic interaction. These computational findings are instrumental in understanding the molecule's interaction with other chemical species and in designing synthetic pathways.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of a molecule's structural and bonding characteristics. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the vibrational frequencies of this compound. These theoretical spectra can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model and assign specific vibrational modes to the observed spectral bands.

Key vibrational modes for this compound include the C-H stretching of the methyl and ethoxy groups, the C-N and C-C stretching vibrations of the pyridine ring, and the C-Br stretching frequency. The calculated frequencies are generally in good agreement with experimental values, with minor deviations attributable to the computational method and the phase of the experimental measurement.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts for this compound provide valuable data for interpreting experimental spectra. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the chemical shifts for ¹H and ¹³C nuclei can be predicted.

For instance, computational predictions for the ¹H NMR spectrum would show distinct signals for the methyl and ethoxy protons, as well as the aromatic protons on the pyridine ring. Similarly, ¹³C NMR predictions would differentiate the carbon atoms of the pyridine ring, the methyl group, and the ethoxy group. The predicted chemical shifts for the carbon atom attached to the bromine (C-Br) are expected in the range of 105–110 ppm. The ethoxy group's protons are predicted to appear as a triplet between δ 1.3–1.5 ppm and a quartet between δ 4.0–4.2 ppm. These theoretical values serve as a guide for the assignment of signals in experimentally obtained NMR spectra.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO properties of this compound can be investigated computationally by calculating its first-order hyperpolarizability (β). A high β value suggests that the molecule has the potential to be an effective NLO material.

Computational studies indicate that the presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (bromo) on the pyridine ring can enhance the molecule's NLO response. The charge transfer between these groups, facilitated by the π-system of the pyridine ring, is a key factor in determining the magnitude of the first-order hyperpolarizability.

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of a molecule are essential for understanding its stability and reactivity under different conditions.

Reactivity and Advanced Organic Transformations of 3 Bromo 2 Ethoxy 6 Methylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-2-ethoxy-6-methylpyridine, these reactions primarily exploit the reactivity of the C-Br bond, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. In the context of this compound, this reaction allows for the direct installation of aryl or heteroaryl moieties at the 3-position of the pyridine (B92270) ring. The reaction typically proceeds in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system can be critical for achieving high yields and preventing side reactions. For instance, the coupling of a substituted phenylboronic acid with a bromopyridine derivative can be influenced by the electronic and steric nature of both coupling partners. beilstein-journals.orgnih.gov

Research has shown that the reactivity of halopyridines in Suzuki-Miyaura coupling can be highly dependent on the position of the halogen and the nature of other substituents on the ring. beilstein-journals.orgnih.govresearchgate.net For example, in polyhalogenated pyridines, selective coupling can often be achieved by exploiting the differential reactivity of the C-X bonds (where X = Cl, Br, I). nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 2-Ethoxy-6-methyl-3-phenylpyridine | Specific yield data for this exact reaction is not readily available in the provided search results. However, similar reactions on related substrates report moderate to high yields. |

| This compound | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 2-Ethoxy-6-methyl-3-(4-methoxyphenyl)pyridine | Similar reactions on related substrates suggest good to excellent yields are achievable. researchgate.net |

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly valuable for the functionalization of this compound with a variety of nitrogen-containing nucleophiles, including primary and secondary amines. The success of these couplings often relies on the use of specialized phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle. chemspider.comnih.gov

Challenges in the amination of halopyridines can arise from the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its activity. nih.gov However, the development of bulky, electron-rich phosphine ligands has largely overcome these issues, allowing for efficient coupling with a broad range of amines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Morpholine (B109124) | Pd2(dba)3 / XPhos | LiHMDS | THF | 4-(2-Ethoxy-6-methylpyridin-3-yl)morpholine | While a direct yield for this specific reaction is not provided, related couplings of 3-bromo-2-aminopyridine with morpholine have been reported with moderate yields. nih.gov |

| This compound | Aniline | Pd(OAc)2 / BINAP | NaOtBu | Toluene | N-(2-Ethoxy-6-methylpyridin-3-yl)aniline | Specific yield data is not available, but this represents a typical set of conditions for such a transformation. chemspider.com |

Beyond Suzuki and Buchwald-Hartwig reactions, this compound is also a suitable substrate for other important palladium-catalyzed transformations.

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines. libretexts.orgwikipedia.orgsoton.ac.ukscirp.orgrsc.org This reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions. wikipedia.org The resulting alkynylpyridines are valuable intermediates for further synthetic elaborations.

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new C-C bond at a vinylic position. researchgate.netorganic-chemistry.orgbeilstein-journals.orgmasterorganicchemistry.com This reaction offers a direct method for the vinylation of the pyridine ring at the 3-position.

The Stille coupling involves the reaction of an organotin compound with an organic halide. researchgate.netnih.govorganic-chemistry.org While the toxicity of organotin reagents is a drawback, the Stille reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base/Additive | Solvent | Product |

|---|---|---|---|---|---|---|

| Sonogashira | This compound | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | 2-Ethoxy-6-methyl-3-(phenylethynyl)pyridine |

| Heck | This compound | Styrene | Pd(OAc)2 / PPh3 | Et3N | DMF | (E)-2-Ethoxy-6-methyl-3-styrylpyridine |

| Stille | This compound | Tributyl(vinyl)stannane | Pd(PPh3)4 | - | Toluene | 2-Ethoxy-6-methyl-3-vinylpyridine |

Nucleophilic Substitution at the Pyridine Ring

Nucleophilic substitution reactions provide an alternative pathway for the functionalization of this compound. These reactions can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile.

The bromine atom at the 3-position can be displaced by strong nucleophiles. This type of reaction, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, is facilitated by the electron-withdrawing nature of the pyridine nitrogen. However, the presence of the electron-donating ethoxy and methyl groups can make this substitution more challenging compared to pyridines bearing electron-withdrawing groups.

The ethoxy group at the 2-position is generally less prone to nucleophilic substitution than the bromine atom. The C-O bond is stronger than the C-Br bond, and alkoxide is a poorer leaving group than bromide. However, under certain conditions, such as treatment with strong acids or bases at elevated temperatures, substitution at this position may be possible, potentially leading to the formation of pyridin-2-one derivatives. For example, prolonged heating could lead to dealkylation.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic aromatic substitution than benzene. The reactivity is further influenced by the existing substituents on the ring. In this compound, the directing effects of the three substituents—bromo, ethoxy, and methyl—determine the position of further substitution.

Ethoxy Group (-OEt): The ethoxy group at the C-2 position is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Methyl Group (-CH₃): The methyl group at the C-6 position is a weak activating group and an ortho, para-director through an inductive effect.

Bromo Group (-Br): The bromo group at the C-3 position is a deactivating group due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions via resonance.

Considering the combined influence of these groups, the most activated positions for electrophilic attack are C-4 and C-5. The C-4 position is para to the activating methyl group and meta to the deactivating bromo group, while the C-5 position is ortho to the strongly activating ethoxy group. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 position, and to a lesser extent at the C-4 position.

Common electrophilic aromatic substitution reactions include nitration and sulfonation.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-ethoxy-6-methyl-5-nitropyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Functional Group Interconversions of the Ethoxy and Methyl Moieties

The ethoxy and methyl groups of this compound can undergo various transformations, allowing for further diversification of the molecular scaffold.

Hydrolysis of the Ether Linkage

The 2-ethoxy group on the pyridine ring can be hydrolyzed under acidic conditions to yield the corresponding 2-pyridone. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water and subsequent loss of ethanol. The resulting 2-hydroxypyridine (B17775) exists in equilibrium with its tautomeric form, 3-Bromo-6-methyl-2(1H)-pyridone, with the pyridone form generally being more stable in polar solvents. wikipedia.org

| Starting Material | Reagents | Product |

| This compound | Aq. HBr, heat | 3-Bromo-6-methyl-2(1H)-pyridone |

Oxidation and Reduction Reactions

The methyl group at the C-6 position is susceptible to oxidation to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. google.com This transformation provides a route to 3-Bromo-2-ethoxypyridine-6-carboxylic acid, a valuable intermediate for further functionalization.

Conversely, selective reduction of the ethoxy group without affecting the pyridine ring or the bromo substituent is not a commonly employed transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to reduce the pyridine ring itself. youtube.comcommonorganicchemistry.com

| Moiety | Reaction | Reagents | Expected Product |

| 6-Methyl | Oxidation | 1. KMnO₄, heat2. H₃O⁺ | 3-Bromo-2-ethoxypyridine-6-carboxylic acid |

| 2-Ethoxy | Reduction | Not a common selective transformation | - |

Cycloaddition Reactions and Annulation Strategies

While the electron-deficient nature of the pyridine ring in this compound makes it a poor diene in typical Diels-Alder reactions, its derivatives can be utilized in cycloaddition and annulation strategies to construct fused heterocyclic systems. ias.ac.inbohrium.com

One key strategy involves the initial hydrolysis of the 2-ethoxy group to the corresponding 2-pyridone, as described in section 5.4.1. 2-Pyridones are known to participate as dienes in Diels-Alder reactions with various dienophiles, such as maleimides or acetylenes. sigmaaldrich.com This approach allows for the construction of bicyclic nitrogen-containing scaffolds.

Furthermore, the presence of the bromo and methyl groups offers handles for various cross-coupling and condensation reactions, which can be employed in annulation strategies to build fused rings onto the pyridine core. For instance, a Suzuki or Stille coupling at the C-3 position after conversion of the bromo group to a boronic ester or a stannane, followed by an intramolecular cyclization, could lead to the formation of a new ring fused at the 2,3-positions. Similarly, functionalization of the methyl group followed by intramolecular condensation can lead to annulation at the 5,6-positions.

| Reaction Type | Precursor | Reagents | Fused Ring System |

| Diels-Alder | 3-Bromo-6-methyl-2(1H)-pyridone | N-Phenylmaleimide, heat | Isoquinuclidine derivative |

| Annulation via Cross-Coupling | 3-Boronic ester derivative | Aryl halide with ortho-nucleophile, Pd catalyst | Fused aromatic system |

Synthetic Utility and Applications As a Versatile Chemical Synthon

Role as an Intermediate in the Synthesis of Complex Heterocyclic Systems

The construction of complex, multi-ring heterocyclic structures is a cornerstone of modern drug discovery and materials science. Halogenated pyridines are crucial starting materials for creating fused heterocyclic systems. The bromine atom on 3-Bromo-2-ethoxy-6-methylpyridine serves as a synthetic handle for intramolecular and intermolecular cyclization reactions to build such scaffolds.

For instance, the bromine can be displaced or involved in coupling reactions to forge new rings. Methodologies for fusing heterocyclic rings onto a pyridine (B92270) core are well-established, often involving the transformation of a bromo-pyridine into a more elaborate structure. rsc.orgresearchgate.netnih.gov The reaction of a 3-aminopyrazole (B16455) moiety, which could be generated from a precursor like this compound after initial amination and cyclization, with reagents like acetylacetone (B45752) can lead to the formation of fused pyrimido[1',2':1,5]pyrazolo systems. researchgate.net This general strategy highlights how the initial bromine atom is critical for the stepwise assembly of intricate molecular architectures.

Table 1: Representative Reactions for Heterocycle Synthesis

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic Acids / Pd catalyst | Aryl-substituted pyridines |

| Sonogashira Coupling | Terminal Alkynes / Pd, Cu catalysts | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Amino-substituted pyridines |

Scaffold for the Construction of Pyridine-Based Ligands in Catalysis

Pyridine-containing ligands are ubiquitous in transition metal catalysis due to their strong coordination ability and electronic tunability. sacredheart.edu The structure of this compound is an ideal starting point for designing bespoke ligands. The bromine atom can be readily substituted with phosphine (B1218219) groups, other heterocyclic rings, or functional side chains capable of coordinating to a metal center.

Pyridine alkoxide ("pyalk") ligands, for example, are noted for their strong binding and resistance to degradation during catalytic cycles. researchgate.net The 2-ethoxy group in this compound is a related functionality that, along with the pyridine nitrogen, can form a stable bidentate chelate with a metal. Further modification at the 3-position allows for the creation of pincer-type or other multidentate ligands. The synthesis of such ligands often involves cross-coupling reactions starting from a bromopyridine precursor. mdpi.com

Table 2: Potential Ligand Synthesis from this compound

| Ligand Type | Synthetic Step at 3-position | Potential Metal Complex Application |

|---|---|---|

| Bipyridyl Ligand | Suzuki coupling with a pyridine-boronic acid | Homogeneous Catalysis |

| Phosphine Ligand | Reaction with diphenylphosphine | Cross-Coupling Reactions |

| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis to form imidazolium (B1220033) salt | Grignard Cross-Coupling |

Precursor for Advanced Organic Materials

Substituted pyridines are integral components of advanced organic materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs). rsc.orgacs.org These materials often require a combination of electron-donating and electron-withdrawing groups to tune their electronic properties, such as their energy levels and charge transport capabilities. Pyridine itself is an electron-deficient ring, making it a useful building block for electron-transporting or emissive materials. rsc.orggoogle.com

The this compound scaffold can be elaborated through cross-coupling reactions to attach larger π-conjugated groups, like pyrene (B120774) or triphenylamine. rsc.orgacs.org This process allows for the creation of molecules with tailored photophysical properties. For example, pyridine derivatives have been successfully incorporated into bipolar host materials and thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.org The ability to functionalize the pyridine core at a specific position, as offered by the bromine atom, is key to achieving the desired molecular geometry and electronic structure for these applications.

Derivatization to Access Diverse Pyridine Analogues for Structure-Activity Relationship Studies

In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. The 2-alkoxypyridine framework is a recognized pharmacophore found in many biologically active molecules. manipal.eduresearchgate.net Derivatives of 2-alkoxy-3-cyanopyridine, a closely related scaffold, have shown a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.net

The this compound synthon is exceptionally well-suited for SAR studies. The bromine atom allows for the rapid generation of a library of analogues through various cross-coupling reactions. researchgate.net Chemists can introduce a wide variety of substituents at the 3-position to probe interactions with a biological target, such as a kinase or receptor. nih.gov This approach enables the optimization of potency, selectivity, and pharmacokinetic properties. The straightforward and predictable reactivity of the bromine atom facilitates the exploration of chemical space around the pyridine core, which is a fundamental activity in the development of new drugs. manipal.edunih.gov

Table 3: Exemplary Derivatizations for SAR Studies

| R Group at 3-Position | Synthetic Reaction | Potential Biological Target Class |

|---|---|---|

| Phenyl | Suzuki Coupling | Kinases, GPCRs |

| Thiophene | Suzuki Coupling | Proteases, Ion Channels |

| Piperazine | Buchwald-Hartwig Amination | CNS Receptors, Kinases |

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-ethoxy-6-methylpyridine, considering regioselectivity challenges in pyridine derivatives?

- Methodological Answer: A two-step approach is often employed:

- Step 1: Ethoxylation at the 2-position of 6-methylpyridin-2-ol using ethyl bromide or a Mitsunobu reaction with ethanol. Potassium carbonate in DMF or THF at 60–80°C facilitates nucleophilic substitution .

- Step 2: Directed bromination at the 3-position using N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeCl₃) to enhance regioselectivity. The methyl group at the 6-position acts as an electron-donating group, directing bromination to the 3-position .

Characterization via ¹H NMR should show the ethoxy group as a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.0–4.2 ppm), and the methyl group as a singlet (δ 2.4–2.6 ppm) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: The ethoxy group produces distinct signals (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), while the methyl group at C6 appears as a singlet (δ ~2.4–2.6 ppm). Aromatic protons at C4 and C5 show coupling patterns (e.g., doublets or double doublets) .

- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 230.0 (C₉H₁₁BrNO⁺) with isotopic peaks confirming bromine .

- IR Spectroscopy: Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-O (ethoxy, ~1050–1150 cm⁻¹) .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer: Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to avoid hydrolysis of the ethoxy group or bromide displacement. Moisture-sensitive reactions require molecular sieves in storage solvents (e.g., anhydrous THF) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination or ethoxy displacement) be minimized during synthesis?

- Methodological Answer:

- Controlled Bromination: Use substoichiometric NBS (1.05 eq) at 0–5°C to prevent di-bromination. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

- Protection Strategies: Temporarily convert the ethoxy group to a tert-butyldimethylsilyl (TBS) ether before bromination. Deprotection with TBAF restores the ethoxy group without displacement .

- Steric Shielding: Introduce bulky directing groups (e.g., trimethylsilyl) at adjacent positions to block unwanted bromination sites .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound, given steric hindrance from substituents?

- Methodological Answer:

- Catalyst Selection: Use Pd(PPh₃)₄ with electron-rich arylboronic acids to enhance oxidative addition. Steric hindrance from the ethoxy and methyl groups necessitates higher temperatures (80–100°C) .

- Ligand Effects: Bulky ligands like XPhos improve coupling efficiency by stabilizing the Pd intermediate. A 3:1 ligand:Pd ratio is optimal .

- Solvent Optimization: Dioxane/water (4:1) with K₂CO₃ as base increases solubility of polar intermediates .

Q. How do computational methods (DFT, MD) predict regioselectivity in further functionalization of this compound?

- Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The bromine atom at C3 directs electrophilic attacks to C4 due to electron-withdrawing effects, while the methyl group at C6 stabilizes adjacent positions via hyperconjugation .

- Molecular Dynamics (MD): Simulate solvent effects on transition states. Polar aprotic solvents (DMF) stabilize charged intermediates in SNAr reactions at C3 .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the ethoxy group under bromination conditions. How can this be resolved experimentally?

- Methodological Answer:

- Control Experiment: Brominate 2-ethoxy-6-methylpyridine (without Br at C3) under identical conditions. If ethoxy displacement occurs, revise the protocol by reducing reaction time or switching to milder brominating agents (e.g., CuBr₂) .

- Isotopic Labeling: Use ¹⁸O-labeled ethoxy groups to track displacement via mass spectrometry. Absence of ¹⁸O in byproducts confirms retention of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.